Sulfametomidine

描述

属性

IUPAC Name |

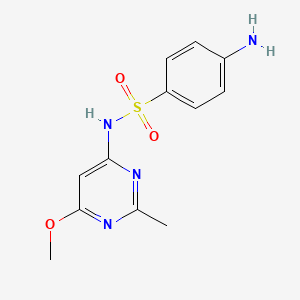

4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLSCPPJEVXONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023616 | |

| Record name | Sulfamethomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-76-7 | |

| Record name | Sulfametomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfametomidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamethomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940ZL3AHKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antibacterial Spectrum of Sulfametomidine: A Technical Guide

Abstract

Sulfametomidine, a long-acting sulfonamide, represents a class of synthetic antimicrobial agents that have historically played a pivotal role in the management of bacterial infections. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, grounded in the established principles of sulfonamide pharmacology. While specific contemporary data for this compound is limited, this document extrapolates its likely efficacy based on the well-documented activity of the sulfonamide class. We will delve into the molecular mechanism of action, delineate the expected spectrum of activity against Gram-positive and Gram-negative bacteria, explore the prevalent mechanisms of bacterial resistance, and provide detailed protocols for in vitro susceptibility testing. Furthermore, the synergistic relationship between sulfonamides and dihydrofolate reductase inhibitors will be examined. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the antibacterial properties of this compound and related compounds.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1] Their introduction dramatically reduced morbidity and mortality from bacterial infections.[1] this compound is a member of the long-acting sulfonamides, characterized by its extended elimination half-life.[2][3] Like all sulfonamides, its therapeutic effect is derived from its ability to interfere with a crucial metabolic pathway in bacteria, a pathway that is absent in humans.[1][4] While the emergence of widespread bacterial resistance has curtailed their use as standalone agents in many clinical scenarios, sulfonamides, often in combination with other drugs, remain relevant, particularly in veterinary medicine and for specific indications in human health.[4][5][6] Understanding the antibacterial spectrum of a specific agent like this compound requires a foundational knowledge of the entire class.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial effect of this compound is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1][4] This action is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][4]

The Folic Acid Pathway: A Bacterial Achilles' Heel

Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[4] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[7] The bacterial folic acid synthesis pathway is therefore an attractive target for antimicrobial agents.

Competitive Inhibition of DHPS

The key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. This compound, being structurally similar to PABA, acts as a competitive antagonist at the active site of DHPS.[1] By binding to the enzyme, it prevents PABA from binding, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid, the biologically active form of folate. This disruption of folate metabolism leads to the cessation of bacterial cell division.[7]

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfametomidine In Vivo

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sulfametomidine, a long-acting sulfonamide antibacterial agent.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, its mechanism of action, and the critical interplay between its PK/PD parameters for optimizing therapeutic efficacy and mitigating antimicrobial resistance.

Section 1: Core Pharmacokinetic Profile (ADME)

Pharmacokinetics describes the journey of a drug through the body.[3] Understanding the ADME profile of this compound is fundamental to designing rational dosing regimens that ensure effective concentrations reach the site of infection. The disposition of a drug involves its passage across numerous cell membranes, a process governed by its physicochemical properties.[4]

Absorption

This compound is primarily administered orally and is readily absorbed from the gastrointestinal tract.[1][5] The rate and extent of absorption, which determine the drug's bioavailability, are influenced by factors such as the formulation, the presence of food, and the physiological state of the gastrointestinal tract. Following oral administration in cattle, for instance, related sulfonamides show a slow elevation in plasma concentrations, indicating a gradual absorption process.[6]

Distribution

The distribution of this compound into various tissues is a crucial aspect, particularly in veterinary medicine where residues in edible tissues are a primary concern.[10][11][12][13] Studies on similar sulfonamides in sheep and other food animals show that residues can be found in the kidney, liver, and muscle, necessitating defined withdrawal periods before the animals can be used for human consumption.[11]

Metabolism

This compound undergoes metabolic transformation primarily in the liver.[5] The metabolic pathways show marked species differences, a critical factor in veterinary drug development.[14][15]

-

In Humans and Monkeys: The primary metabolic route is glucuronidation, resulting in the formation of this compound N1-glucuronide.[14][15]

-

In Rats, Rabbits, and Monkeys: Acetylation at the N4-position is a major metabolic pathway, producing the N4-acetyl derivative.[14][15]

These metabolic conversions generally result in more water-soluble compounds that are more easily excreted from the body. The specific metabolic profile influences the drug's half-life and potential for accumulation.

Excretion

The primary route of elimination for this compound and its metabolites is renal excretion via the kidneys.[1][5] Its excretion is notably slower compared to other sulfonamides, which is consistent with its classification as a "long-acting" agent.[14][15] In humans, only about 20-30% of an administered dose is excreted within the first 24 hours, highlighting its persistence in the body.[14][15] Factors affecting renal function, such as age or kidney disease, can significantly impact the drug's clearance and may necessitate dosage adjustments.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. genomind.com [genomind.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interindividual differences in the protein binding of sulfonamides: the effect of disease and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Confirmatory method for sulfonamide residues in animal tissues by gas chromatography and pulsed positive ion-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Residues of Sulfadimidine/Sulfanilamide and Sulfamethoxypyridazine in Sheep Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of Sulfametomidine: A Comprehensive Technical Guide for Researchers

Foreword: Understanding the Environmental Fate of a Widely Used Sulfonamide

Sulfametomidine, a sulfonamide antibiotic, has seen extensive use in both human and veterinary medicine. Its efficacy against a broad spectrum of bacterial infections has made it an invaluable tool in disease management. However, the widespread application of this compound has led to its inevitable release into the environment, raising concerns about the development of antibiotic resistance and the potential ecotoxicological effects of the parent compound and its degradation byproducts.[1][2] This guide provides an in-depth technical exploration of the degradation pathways of this compound, offering a critical resource for researchers, environmental scientists, and drug development professionals. We will delve into the microbial, photocatalytic, and oxidative degradation mechanisms, identify key transformation products, and discuss the analytical methodologies essential for their characterization. Our aim is to provide a scientifically grounded and practically applicable resource that will aid in the comprehensive risk assessment and management of this compound in the environment.

Microbial Degradation: The Role of Biotransformation

The biodegradation of sulfonamides in the environment is a complex process driven by diverse microbial communities.[1][3] Several bacterial species have been identified with the capability to degrade sulfonamides, often utilizing them as a carbon source.[4]

Key Microbial Players in this compound Degradation

Recent studies have highlighted the significant role of Pseudomonas species in the degradation of sulfonamides.[3] Notably, a strain of Pseudomonas stutzeri has been shown to efficiently degrade this compound.[3][5] This bacterium, isolated from aerobic compost, demonstrated the ability to degrade over 90% of four common sulfonamides, including this compound, within 48 hours under optimal conditions.[3][5] Other bacterial genera, such as Paenarthrobacter, have also been identified as capable of degrading various sulfonamides, although their specific efficacy against this compound is an area of ongoing research.[6]

Dominant Microbial Degradation Pathways

The microbial degradation of this compound primarily involves enzymatic reactions that target specific moieties of the molecule. The main transformation pathways include:

-

Cleavage of the Sulfonamide Bridge (S-N Bond): This is a common initial step in the biodegradation of many sulfonamides.[1] This cleavage results in the formation of sulfanilic acid and the corresponding aminopyrimidine derivative.

-

Hydroxylation: The introduction of hydroxyl groups onto the aromatic or heterocyclic rings is another key enzymatic transformation.[5]

-

Acetylation and Formylation: Modification of the amino group through acetylation or formylation is a detoxification mechanism observed in some microbial degradation pathways.[1]

-

Deamination: The removal of the amino group from the aniline moiety can also occur.[5]

Based on studies of Pseudomonas stutzeri, a proposed degradation pathway for this compound involves the initial cleavage of the S-N bond, followed by further degradation of the resulting aromatic and heterocyclic rings.[3]

Caption: Proposed microbial degradation pathway of this compound.

Photocatalytic Degradation: Harnessing Light for Transformation

Photocatalytic degradation, often employing semiconductor catalysts like titanium dioxide (TiO₂), is a promising advanced oxidation process for the removal of pharmaceuticals from water.[7][8] While specific studies on this compound are limited, the extensive research on other sulfonamides, particularly sulfamethoxazole, provides a strong basis for understanding its potential photocatalytic fate.[7][9][10]

Hypothesized Photocatalytic Degradation Pathways of this compound

The photocatalytic degradation of sulfonamides is primarily driven by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[11][12] These radicals can attack the this compound molecule at multiple sites, leading to its transformation. Based on analogous sulfonamides, the following pathways are likely:

-

Hydroxylation of the Benzene Ring: The addition of •OH to the aniline ring is a common initial step.[11]

-

Cleavage of the S-N Bond: Similar to microbial degradation, the sulfonamide bridge is a primary target for radical attack.

-

SO₂ Extrusion: Direct photolysis can lead to the extrusion of sulfur dioxide.[13]

-

Oxidation of the Methoxy Groups: The methoxy groups on the pyrimidine ring can be susceptible to oxidation.

Caption: Hypothesized photocatalytic degradation pathways of this compound.

Ozonation: An Oxidative Approach to Degradation

Ozonation is a powerful water treatment technology that effectively removes a wide range of organic micropollutants.[14][15] The reaction of ozone with sulfonamides can proceed through direct reaction with the ozone molecule or indirectly via the action of hydroxyl radicals generated from ozone decomposition.[16]

Hypothesized Ozonation Pathways of this compound

The primary sites of ozone attack on the this compound molecule are expected to be the electron-rich moieties. Drawing parallels with other sulfonamides, the likely degradation pathways include:

-

Attack on the Aniline Moiety: The amino group is susceptible to oxidation.

-

Cleavage of the Pyrimidine Ring: The heterocyclic ring can be opened through ozonolysis.

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring can occur, particularly through the indirect pathway involving hydroxyl radicals.[17]

It is important to note that ozonation may not always lead to complete mineralization, and the formation of transformation products is a significant consideration.[14]

Caption: Hypothesized ozonation pathways of this compound.

Identification of Degradation Byproducts

The identification of degradation byproducts is crucial for a complete understanding of the environmental fate and potential risks associated with this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for this purpose.[18][19][20]

| Byproduct Category | Potential Byproducts of this compound | Formation Pathway | Reference |

| S-N Cleavage Products | Sulfanilic acid, 2-amino-4,6-dimethoxypyrimidine | Microbial, Photocatalytic, Ozonation | [5] |

| Hydroxylated Products | Hydroxythis compound isomers | Photocatalytic, Ozonation | [11] |

| Acetylated/Formylated Products | N⁴-acetylthis compound | Microbial | [1] |

| Deamination Products | Desaminothis compound | Microbial | [5] |

| Ring Opening Products | Various aliphatic compounds | Ozonation, Advanced Photocatalysis | [17] |

Table 1: Potential Degradation Byproducts of this compound.

Toxicity of Transformation Products

A critical aspect of degradation studies is the assessment of the toxicity of the resulting byproducts. In some cases, transformation products can be more toxic than the parent compound.[7][21][22] For instance, some photocatalytic degradation products of sulfamethoxazole have shown increased toxicity to aquatic organisms.[7][12] While specific toxicity data for all potential this compound byproducts are not yet available, it is essential to consider that modifications to the parent molecule can alter its biological activity and toxicological profile.[21][22] Further research is needed to fully characterize the ecotoxicity of this compound's transformation products.[13]

Experimental Protocol: Analysis of this compound and its Degradation Products by HPLC-MS/MS

The following is a representative protocol for the analysis of this compound and its degradation products in aqueous samples. This protocol is a composite based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and matrix conditions.[18][19][23]

Objective: To separate, identify, and quantify this compound and its primary degradation products.

Materials and Reagents:

-

HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA)

-

This compound analytical standard

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Syringe filters (0.22 µm)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

For aqueous samples, adjust the pH to approximately 4.[19]

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. Condition the SPE cartridge with MeOH followed by water. Load the sample, wash with water, and elute with MeOH.[19]

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% FA in water.[19]

-

Mobile Phase B: 0.1% FA in ACN.[19]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.[19]

-

Injection Volume: 2-10 µL.[19]

-

Column Temperature: 25-40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and its expected byproducts should be optimized by direct infusion of standards.

-

Full Scan Mode: For identification of unknown byproducts.

-

Key Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for each analyte.

-

Data Analysis:

-

Quantify this compound and known degradation products using a calibration curve generated from analytical standards.

-

Identify unknown byproducts by analyzing their fragmentation patterns in full scan and product ion scan modes and comparing them with literature data and spectral libraries.

Caption: General workflow for the analysis of this compound and its byproducts.

Conclusion and Future Perspectives

The degradation of this compound is a multifaceted process involving microbial, photocatalytic, and oxidative pathways. While significant progress has been made in understanding these mechanisms, particularly for microbial degradation, further research is needed to fully elucidate the specific transformation products of this compound under various environmental conditions and to assess their potential ecotoxicological impacts. The development of advanced analytical techniques will continue to be crucial in this endeavor. A comprehensive understanding of the environmental fate of this compound is essential for developing effective strategies to mitigate its potential risks and ensure the long-term sustainability of our aquatic ecosystems.

References

- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 17. Catalytic ozonation of the antibiotic sulfadiazine: Reaction kinetics and transformation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hpst.cz [hpst.cz]

- 19. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. | Semantic Scholar [semanticscholar.org]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the Molecular Architecture of Sulfametomidine

Executive Summary

Sulfametomidine is a long-acting sulfonamide antibiotic characterized by a distinct molecular architecture that dictates its physicochemical properties, pharmacokinetic profile, and mechanism of action.[1] This guide provides a comprehensive analysis of its structure, delving into the specific roles of its constituent functional groups. We will explore how the interplay between the p-aminobenzenesulfonamide core and the substituted pyrimidine ring defines its identity as a competitive inhibitor of bacterial dihydropteroate synthetase. Furthermore, this document elucidates the structure-activity relationships (SAR), metabolic pathways, and key analytical methodologies pertinent to its characterization, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Structure and Nomenclature

The foundational identity of this compound is rooted in its precise chemical structure. A systematic breakdown reveals a molecule built upon a classic sulfonamide scaffold, modified to achieve specific therapeutic characteristics.

The structure can be deconstructed into two primary scaffolds: the essential pharmacophore for antibacterial activity and a modulating heterocyclic system.

References

The Dawn of a New Era in Antibacterial Therapy: The Discovery and Development of Sulfametomidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine, heralding the age of antibacterial chemotherapy. This guide provides a comprehensive technical overview of the discovery and historical development of Sulfametomidine, a long-acting sulfonamide that emerged from the relentless pursuit of more effective and safer antimicrobial agents. We will delve into the scientific underpinnings of its synthesis, the preclinical and clinical investigations that defined its therapeutic profile, and its enduring legacy in the field of drug development.

The Genesis of a "Miracle": The Dawn of the Sulfonamide Era

The story of this compound is intrinsically linked to the groundbreaking discovery of the first sulfonamide, Prontosil. In the early 1930s, at the laboratories of Bayer AG in Germany, a team led by physician and researcher Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties.[1][2] This research was built upon the earlier hypothesis of Paul Ehrlich, who envisioned "magic bullets" that could selectively target pathogens.[2] After years of painstaking work, a red dye synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch, later named Prontosil, demonstrated remarkable efficacy against streptococcal infections in mice.[1] This discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, was a watershed moment, proving that synthetic compounds could effectively combat bacterial infections systemically.[3][4]

A crucial breakthrough came in 1935 when a French research team at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[1][3] In the body, it was metabolized to a simpler, colorless, and active compound: para-aminobenzenesulfonamide, or sulfanilamide.[1][3] This revelation unleashed a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide and its derivatives, fundamentally altering the landscape of infectious disease treatment.[1]

The Quest for a Longer-Acting Solution: The Emergence of this compound

While the initial sulfonamides were revolutionary, their relatively short duration of action necessitated frequent dosing. This spurred the development of "long-acting" sulfonamides, designed to maintain therapeutic concentrations in the body for extended periods. This compound, chemically known as 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide , emerged from this research effort as a significant advancement.[5][6]

While the specific individuals and the exact timeline of this compound's initial synthesis are not as prominently documented as the discovery of Prontosil, its development was a logical progression in the field of medicinal chemistry. The core strategy involved modifying the sulfanilamide backbone with different heterocyclic rings to alter the compound's pharmacokinetic properties, such as protein binding and renal excretion, thereby prolonging its half-life.

The Chemical Blueprint: Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Acetylation of Sulfanilamide

To protect the reactive amino group during the subsequent chlorosulfonation step, sulfanilamide is first acetylated.

-

Reagents: Sulfanilamide, Acetic Anhydride

-

Procedure:

-

Suspend sulfanilamide in glacial acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the mixture under reflux for a specified period to ensure complete acetylation, yielding N-acetylsulfanilamide (p-acetamidobenzenesulfonamide).

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash with cold water, and dry the N-acetylsulfanilamide.

-

Step 2: Chlorosulfonation of N-acetylsulfanilamide

The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Reagents: N-acetylsulfanilamide, Chlorosulfonic Acid

-

Procedure:

-

Carefully add N-acetylsulfanilamide in small portions to an excess of cold chlorosulfonic acid, maintaining a low temperature to control the exothermic reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, forming p-acetamidobenzenesulfonyl chloride.

-

Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the product, wash with cold water, and dry it.

-

Step 3: Condensation with 4-amino-6-methoxy-2-methylpyrimidine

The key step in forming this compound is the condensation of the sulfonyl chloride with the specific pyrimidine derivative.

-

Reagents: p-acetamidobenzenesulfonyl chloride, 4-amino-6-methoxy-2-methylpyrimidine, Pyridine (as a base and solvent)

-

Procedure:

-

Dissolve 4-amino-6-methoxy-2-methylpyrimidine in pyridine.

-

Add p-acetamidobenzenesulfonyl chloride portion-wise to the solution while stirring and maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, resulting in the formation of N-acetylthis compound.

-

Pour the reaction mixture into dilute acid to precipitate the product.

-

Filter, wash, and dry the intermediate.

-

Step 4: Hydrolysis of the Acetyl Group

The final step is the removal of the protective acetyl group to yield the active this compound.

-

Reagents: N-acetylthis compound, Sodium Hydroxide (or a suitable acid)

-

Procedure:

-

Heat the N-acetylthis compound with an aqueous solution of sodium hydroxide under reflux.

-

Monitor the reaction until the hydrolysis is complete.

-

Cool the solution and neutralize it with a suitable acid to precipitate this compound.

-

Filter the final product, wash it with water, and recrystallize from a suitable solvent to obtain pure this compound.

-

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action: A Competitive Inhibition Strategy

Like all sulfonamides, this compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1]

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between this compound and PABA, the drug can bind to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroic acid. This disruption of the folic acid synthesis pathway ultimately inhibits the production of purines and thymidine, which are essential building blocks for DNA and RNA synthesis. Consequently, bacterial growth and multiplication are halted. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

Caption: Mechanism of action of this compound.

Preclinical and Clinical Development: Establishing a Therapeutic Profile

While specific, detailed public records of the original preclinical and clinical trials for this compound are scarce, its classification as a long-acting sulfonamide indicates that it would have undergone rigorous evaluation to establish its safety and efficacy profile.

Preclinical Evaluation

Preclinical studies would have been conducted in vitro and in animal models to:

-

Determine the antibacterial spectrum: Assessing its efficacy against a range of Gram-positive and Gram-negative bacteria.

-

Establish pharmacokinetic parameters: Measuring its absorption, distribution, metabolism, and excretion (ADME) profile to confirm its long-acting nature. Key parameters would include plasma protein binding, half-life, and routes of elimination.

-

Evaluate toxicity: Assessing acute and chronic toxicity to determine a safe therapeutic window.

Clinical Trials

Following successful preclinical evaluation, this compound would have progressed through a series of clinical trials in humans:

-

Phase I: Primarily focused on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

-

Phase II: Evaluating the drug's efficacy in treating specific bacterial infections in a larger group of patients and further assessing its safety.

-

Phase III: Large-scale trials comparing this compound to existing standard treatments to confirm its efficacy and safety in a broader patient population.

The successful completion of these trials would have provided the necessary data for regulatory approval and its introduction into clinical practice.

Table 1: Anticipated Pharmacokinetic Properties of this compound

| Parameter | Expected Value/Characteristic | Rationale |

| Absorption | Well-absorbed orally | A key requirement for a systemically acting antibacterial. |

| Protein Binding | High | Contributes to its long half-life by reducing renal clearance. |

| Half-life | Extended (e.g., >24 hours) | The defining characteristic of a long-acting sulfonamide. |

| Metabolism | Primarily in the liver (e.g., acetylation, glucuronidation) | A common metabolic pathway for sulfonamides. |

| Excretion | Primarily renal | The main route of elimination for the parent drug and its metabolites. |

Legacy and Conclusion

The development of this compound and other long-acting sulfonamides represented a significant step forward in the management of bacterial infections. By providing sustained therapeutic levels with less frequent dosing, these agents improved patient compliance and offered a more convenient treatment option for a variety of infections.

While the advent of newer classes of antibiotics has in many cases superseded the use of older sulfonamides, the story of this compound's development remains a testament to the power of medicinal chemistry and the iterative process of drug discovery. The principles of modifying a lead compound to improve its pharmacokinetic and pharmacodynamic properties, so elegantly demonstrated in the evolution of sulfonamides, continue to be a cornerstone of modern drug development. The historical journey of this compound serves as a valuable case study for researchers and scientists, illustrating the enduring quest for therapeutic innovation.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. hekint.org [hekint.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound monohydrate | C12H16N4O4S | CID 20482852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

Sulfametomidine CAS number and molecular weight

An In-Depth Technical Guide to Sulfametomidine for Researchers and Drug Development Professionals

Introduction

This compound, a member of the sulfonamide class of antibiotics, represents a significant area of study for antibacterial research and therapeutic development. As a long-acting sulfonamide, its pharmacokinetic profile and mechanism of action offer distinct advantages and challenges in the formulation of effective treatment regimens. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, elucidate its mechanism of action, detail its synthesis and analytical methodologies, and discuss its applications and toxicological profile. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

Core Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This compound is identified by a unique Chemical Abstracts Service (CAS) number and possesses distinct molecular characteristics that govern its behavior in biological and chemical systems.

| Property | Value | Source(s) |

| CAS Number | 3772-76-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄N₄O₃S | [1][2] |

| Molecular Weight | 294.33 g/mol | [1][2] |

| IUPAC Name | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | [1][2] |

| Synonyms | Sulfamethomidine, Telemid, Duroprocin, Methofadin | [2][4] |

| Classification | Long-acting sulfonamide antibacterial | [2][5] |

The structure of this compound, featuring a sulfanilamide core linked to a methoxy- and methyl-substituted pyrimidine ring, is central to its biological activity. This specific substitution pattern influences its solubility, protein binding, and ultimately, its extended elimination half-life of approximately 27 hours.[1][5]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive antagonists to para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[7][8]

The mechanism proceeds as follows:

-

Structural Analogy: this compound is structurally similar to PABA.[6]

-

Enzyme Inhibition: This structural mimicry allows it to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[7][9]

-

Pathway Disruption: By binding to DHPS, this compound inhibits the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid.[8][10]

-

Bacteriostatic Effect: The resulting depletion of folic acid halts bacterial DNA synthesis and cell division, leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells.[7][9] The host's immune system is then responsible for clearing the inhibited pathogens.

General Synthesis Protocol

The synthesis of sulfonamides is a well-established process in medicinal chemistry.[6] A common and effective method involves the reaction of an appropriately substituted sulfonyl chloride with an amine.[6][9] The following protocol outlines a plausible pathway for the synthesis of this compound, grounded in these fundamental principles.

Workflow: Synthesis of this compound

Step-by-Step Methodology:

-

Protection of the Aniline Group: The synthesis typically begins with acetanilide, where the amino group of aniline is protected by acetylation. This prevents unwanted side reactions during the subsequent chlorosulfonation step.[6]

-

Chlorosulfonation: Acetanilide is reacted with an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature. This introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[6]

-

Condensation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 4-amino-6-methoxy-2-methylpyrimidine in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. This condensation reaction forms the sulfonamide bond.

-

Deprotection (Hydrolysis): The final step involves the removal of the acetyl protecting group. This is achieved by acid- or base-catalyzed hydrolysis to reveal the primary amino group, yielding the final product, this compound.

-

Purification: The crude product is purified through recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain a product of high purity.

Analytical Methodologies for Quantification

Robust and validated analytical methods are critical for quality control, pharmacokinetic studies, and residue analysis. A variety of techniques, including HPLC, GC, and titrimetry, can be employed for sulfonamide analysis.[11][12] Spectrophotometry offers a rapid, sensitive, and accessible method for their determination.[13]

Protocol: Spectrophotometric Quantification of this compound

This method is based on the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with a chromogenic agent to form a colored azo dye, which can be quantified using a UV-Vis spectrophotometer.[12][13]

Workflow: Spectrophotometric Analysis

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute H₂SO₄). From this, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).[12]

-

Sample Preparation: Dissolve or extract the sample containing this compound to achieve a concentration within the calibrated range. Pharmaceutical tablets may be crushed and dissolved, while biological samples may require solid-phase extraction (SPE).[14]

-

Diazotization: To an aliquot of each standard and sample solution in a volumetric flask, add a solution of sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl or H₂SO₄) and allow it to react for a few minutes in an ice bath. This converts the primary arylamine group into a diazonium salt.[12]

-

Removal of Excess Nitrite: Add a solution of sulfamic acid to quench any unreacted sodium nitrite, which could interfere with the subsequent coupling reaction.[12]

-

Coupling Reaction: Add a solution of a coupling agent, such as 8-hydroxyquinoline (8-HQ) or N-(1-Naphthyl)ethylenediamine, under alkaline conditions (e.g., adding NaOH).[12] This results in the formation of a stable, colored azo compound.

-

Measurement: Dilute the solutions to the final volume with distilled water. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the specific azo dye formed, typically in the range of 490-510 nm, against a reagent blank.[13]

-

Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[15]

Applications in Drug Development and Research

Sulfonamides were among the first classes of effective antimicrobial agents and remain relevant in modern medicine.[16][17] Their applications extend beyond direct therapeutic use.

-

Antimicrobial Therapy: this compound and other sulfonamides are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[6] They have been used to treat urinary tract infections, respiratory infections, and other bacterial diseases.[17][18]

-

Veterinary Medicine: Sulfonamides are widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[6]

-

Chemical Scaffolding: The sulfonamide functional group is a privileged scaffold in medicinal chemistry. It serves as a key building block for the development of drugs with a wide range of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[16][19]

Safety and Toxicological Profile

While generally safe, the use of sulfonamides is associated with certain toxicological concerns.

-

Hypersensitivity Reactions: Allergic reactions are the most common adverse effect, ranging from skin rashes to more severe conditions like Stevens-Johnson syndrome.

-

Crystalluria: At high doses, sulfonamides and their metabolites can precipitate in the renal tubules, leading to crystalluria and potential kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.

-

Hematological Effects: In rare cases, sulfonamides can cause blood dyscrasias such as hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6]

-

Endocrine Disruption: Studies on related sulfonamides, such as sulfamethazine, have shown that high doses can cause thyroid tumors in rodents.[20] This effect is attributed to the inhibition of thyroid peroxidase, leading to goitrogenic activity and chronic stimulation of the thyroid by TSH. This mechanism is considered less relevant to humans under normal therapeutic use conditions.[20][21]

Conclusion

This compound, identified by CAS number 3772-76-7 and possessing a molecular weight of 294.33 g/mol , is a classic long-acting sulfonamide antibiotic.[1][2] Its utility is rooted in its well-understood mechanism of action—the competitive inhibition of bacterial folic acid synthesis. For the research and drug development professional, a thorough grasp of its synthesis, analytical quantification, and toxicological profile is essential for its effective and safe application. As the field of medicinal chemistry continues to evolve, the sulfonamide scaffold, exemplified by compounds like this compound, will undoubtedly remain a cornerstone for the discovery of new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [medbox.iiab.me]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sulfonamide synthesis [quimicaorganica.org]

- 10. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 11. Analysis of sulfonamides | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 17. ajchem-b.com [ajchem-b.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. An FDA review of sulfamethazine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. health.state.mn.us [health.state.mn.us]

Methodological & Application

Application Note: A Robust and Validated HPLC-UV Method for the Quantitative Determination of Sulfametomidine

Abstract This application note describes a highly reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sulfametomidine. This compound, a sulfonamide antibiotic, is utilized in veterinary medicine, and its accurate quantification is essential for quality control, dosage form analysis, and residue monitoring. The method detailed herein employs a C18 stationary phase with an isocratic mobile phase and ultraviolet (UV) detection, ensuring sensitivity, specificity, and rapid analysis. This document provides a comprehensive guide, including the scientific rationale behind the method, a step-by-step protocol, and validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound (also known as Sulfisomidine) is a synthetic antimicrobial agent belonging to the sulfonamide class.[6] These drugs function by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7] Given their widespread use, robust analytical methods are imperative for ensuring the quality of pharmaceutical formulations and monitoring for residues in products of animal origin.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like this compound.

Causality of Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar nature of the C18 alkyl chains provides effective retention for this compound through hydrophobic interactions. The 5 µm particle size offers a balance between high separation efficiency and moderate backpressure.[1][6]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile and an aqueous solution containing 0.1% formic acid. Acetonitrile serves as the organic modifier; adjusting its concentration controls the retention time of this compound. Formic acid is added to the aqueous component to acidify the mobile phase (pH ~2.7). This is critical because this compound is an amphoteric molecule.[8] At an acidic pH, the ionization of the sulfonamide group is suppressed, leading to a more retained, single species that produces sharp, symmetrical chromatographic peaks.

-

Detection: UV detection is chosen for its simplicity and robustness. This compound contains chromophores in its structure that absorb UV light. The detection wavelength is set to 265 nm, corresponding to a high absorbance maximum for sulfonamides, which ensures optimal sensitivity for quantification.[6][9][10]

HPLC Method and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions validated for this method are summarized below.

| Parameter | Value | Rationale |

| HPLC System | Agilent 1100 Series or equivalent | Standard, reliable instrumentation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for reversed-phase separation of small molecules.[6] |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v) | Optimized ratio for ideal retention and peak shape.[6] |

| Flow Rate | 1.0 mL/min | Provides efficient separation within a reasonable timeframe. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 265 nm | Maximizes sensitivity for this compound detection.[6][9] |

| Run Time | 10 minutes | Sufficient for elution of the analyte and any early-eluting impurities. |

Detailed Experimental Protocols

Reagents and Standard Preparation

-

Reagents:

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase. For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (Example: Tablet Formulation)

The goal of sample preparation is to extract the analyte from the matrix into a clean solution compatible with the HPLC system.

-

Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

-

Extraction: Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask (e.g., 100 mL).

-

Dissolution: Add approximately 70% of the flask's volume of the mobile phase. Sonicate for 15 minutes to facilitate the complete dissolution of the active ingredient.

-

Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any insoluble excipients, which could otherwise damage the HPLC column.[11] The filtrate is now ready for injection.

Method Validation: A Self-Validating System

To ensure the reliability and suitability of this analytical method for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][5] The validation process demonstrates that the method is accurate, precise, specific, and robust.

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | The analyte peak should be well-resolved from any matrix or impurity peaks. Peak purity index > 0.995. | Confirms that the signal measured is solely from this compound.[3] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Establishes a direct relationship between concentration and detector response.[3][12] |

| Range | 80% to 120% of the nominal concentration.[2][12] | Defines the concentration interval where the method is precise, accurate, and linear. |

| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples.[3] | Measures the closeness of the experimental value to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[3] | Assesses variability with repeated measurements under the same conditions. |

| Intermediate Precision | RSD ≤ 2.0% when analyzed on different days or by different analysts. | Evaluates the method's reproducibility under typical laboratory variations. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[1] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1] |

| Robustness | RSD ≤ 2.0% after minor, deliberate changes in method parameters (e.g., ±5% mobile phase composition, ±2°C column temperature).[2][3] | Demonstrates the method's reliability during normal use. |

Conclusion

The HPLC method detailed in this application note provides a simple, rapid, and reliable system for the quantitative determination of this compound. The use of a standard C18 column, a straightforward isocratic mobile phase, and UV detection makes this method accessible to most quality control and research laboratories. The scientific rationale for each parameter has been explained, and the comprehensive validation protocol ensures that the results generated are trustworthy and accurate, in full compliance with international regulatory standards.

References

- 1. actascientific.com [actascientific.com]

- 2. scribd.com [scribd.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. benchchem.com [benchchem.com]

- 7. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. imeko.info [imeko.info]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Sulfametomidine in Animal Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive methodology for the extraction, quantification, and confirmation of Sulfametomidine residues in various animal tissues (muscle, liver, kidney). This compound is a sulfonamide antibiotic used in veterinary medicine, and monitoring its residues in food products is critical for ensuring consumer safety and adhering to regulatory standards.[1] The described method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, selectivity, and robustness in trace-level analysis.[2] This application note details a complete workflow from sample preparation to data analysis and is intended for researchers, regulatory scientists, and professionals in the food safety and drug development fields. The protocol has been structured to meet the validation criteria outlined by international regulatory bodies, ensuring reliable and defensible results.[3][4]

Introduction: The Need for Vigilance

Sulfonamides, including this compound, are widely used in veterinary medicine to treat and prevent bacterial diseases in food-producing animals.[5] However, the improper use or failure to observe withdrawal periods can lead to the presence of drug residues in edible tissues such as meat, liver, and kidney.[1] Chronic exposure to low levels of antibiotic residues through diet is a significant public health concern, potentially leading to issues like allergic reactions and the development of antibiotic-resistant bacteria.[2]

To safeguard public health, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[6][7] For the sulfonamide class, the European Union, for example, has set an MRL of 100 µg/kg (ppb) for the sum of all sulfonamides in tissues from all food-producing species.[6] This necessitates the use of highly sensitive and specific analytical methods for routine monitoring. LC-MS/MS has become the gold standard for this purpose, offering unparalleled performance for quantifying and confirming trace-level contaminants in complex biological matrices.[8][9]

This guide provides a field-proven protocol, explaining not just the steps but the scientific rationale behind them, to ensure robust and reliable quantification of this compound.

Analyte Profile: this compound

Understanding the physicochemical properties of this compound is essential for developing an effective analytical method.

| Property | Value | Source |

| Chemical Name | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | [10] |

| Molecular Formula | C₁₂H₁₄N₄O₃S | [5] |

| Molecular Weight | 294.33 g/mol | [5][11] |

| XLogP | -0.68 | [11] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 7 | [11] |

| pKa | 7.06 | [12] |

The molecule's polarity (indicated by a negative XLogP) and its pKa value are critical for optimizing both the sample extraction and the liquid chromatography separation phases.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate this compound from the complex tissue matrix and then accurately measure its concentration.

-

Homogenization: The tissue sample is mechanically homogenized to ensure uniformity and maximize the surface area for extraction.

-

Extraction: A protein precipitation and liquid extraction step is performed using an organic solvent (acetonitrile) to efficiently extract this compound from the tissue homogenate.

-

Purification: The crude extract is subjected to a dispersive solid-phase extraction (dSPE) clean-up step. This removes matrix components like fats and pigments that could interfere with the LC-MS/MS analysis.

-

LC Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is used to chromatographically separate this compound from any remaining matrix components based on polarity.

-

MS/MS Detection & Quantification: The analyte eluting from the LC column is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity for quantification.

Detailed Experimental Protocol

Materials and Reagents

-

Standards: this compound certified reference standard (≥98% purity), Sulfamethazine-d4 (Internal Standard, IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), n-Hexane (HPLC grade).

-

Reagents: Formic acid (99%, LC-MS grade), Ammonium acetate (LC-MS grade), Disodium EDTA. dSPE sorbents: C18 powder, Primary Secondary Amine (PSA).

-

Equipment: High-speed blender/homogenizer, Centrifuge (capable of >8000 x g, refrigerated), Analytical balance, pH meter, Vortex mixer, Syringe filters (0.22 µm PTFE), LC-MS/MS system (details in section 5).

Standard Solution Preparation

-

Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol. Store at -20°C.

-

Internal Standard Stock (1 mg/mL): Prepare Sulfamethazine-d4 similarly.

-

Working Standard Solutions: Serially dilute the primary stocks with 50:50 methanol:water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Spiking Solutions: Prepare intermediate concentration solutions for fortifying control samples during method validation.

Sample Preparation Protocol

This protocol is designed for a 2-gram tissue sample.

-

Homogenization: Weigh 2.0 ± 0.05 g of minced and semi-frozen tissue into a 50 mL polypropylene centrifuge tube.

-

Fortification: For quality control (QC) and validation samples, spike with the appropriate amount of this compound standard solution. For all samples (excluding blanks), add 20 µL of a 1 µg/mL Internal Standard solution (final concentration of 10 ng/g). Vortex briefly and let stand for 15 minutes to allow for tissue equilibration.

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Homogenize the sample using a high-speed probe for 1 minute.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Defatting (for high-fat tissues like liver):

-

Transfer the acetonitrile supernatant to a new 15 mL tube.

-

Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 3,000 x g for 5 minutes.[13]

-

Discard the upper n-hexane layer. Repeat if necessary.

-

-

Dispersive SPE (dSPE) Clean-up:

-

Transfer the acetonitrile layer to a 15 mL tube containing 150 mg of C18 sorbent and 50 mg of PSA sorbent.

-

Vortex for 2 minutes. The C18 removes non-polar interferences (fats), while PSA removes polar, acidic interferences (fatty acids, sugars).

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Final Preparation:

-

Transfer 1 mL of the cleaned supernatant into a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of mobile phase A (see section 5.1).

-

Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Sample Preparation Workflow Diagram

Caption: Workflow for this compound extraction from animal tissue.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like sulfonamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength for sulfonamides.[14] |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |

| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more stable retention times. |

| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B) | A gradient is necessary to elute the analyte with a good peak shape while cleaning the column of more retained matrix components. |

Mass Spectrometry (MS/MS)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form [M+H]⁺ ions in positive mode. |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |

| Source Temp. | 150°C | |

| Desolvation Temp. | 450°C | Ensures efficient desolvation of the mobile phase droplets. |

| Gas Flows | Instrument-dependent (optimize for best signal) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions (Hypothetical - Must be Optimized)

The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 295.1. Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 295.1 | 156.1 | 108.1 |

| Sulfamethazine-d4 (IS) | 283.1 | 190.1 | 125.1 |

Rationale: The quantifier transition is typically the most intense and stable product ion, used for calculating the concentration. The qualifier transition serves as a confirmation point; the ratio of the quantifier to qualifier peak areas must remain constant across all standards and samples for positive identification.

LC-MS/MS Analytical Workflow Diagram

Caption: The LC-MS/MS analytical workflow from injection to data analysis.

Method Validation

The analytical method must be validated to ensure it is fit for purpose. Validation should be performed according to established international guidelines, such as VICH GL49.[3][4][15] Key validation parameters are summarized below with typical acceptance criteria.

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity | Correlation coefficient (R²) ≥ 0.99 | R² > 0.995 over 0.5 - 100 ng/g range |

| Accuracy | Mean recovery of 80-110% at three levels | 92-105% |

| Precision | Repeatability (RSDr) ≤ 15%Intermediate Precision (RSDR) ≤ 20% | RSDr < 8%RSDR < 12% |

| Selectivity | No interfering peaks in blank matrix at the analyte retention time | No interferences observed in 20 blank samples |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.5 µg/kg (ppb) |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 1.5 µg/kg (ppb) |

Data presented are typical and should be established by the analyzing laboratory.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound in animal tissues. The sample preparation procedure effectively removes matrix interferences, and the instrumental conditions are optimized for high-throughput analysis. Proper method validation confirms that this protocol is fit for purpose and can be confidently deployed for routine monitoring to support food safety programs and ensure compliance with global regulatory MRLs.

References

- 1. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rr-americas.woah.org [rr-americas.woah.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. waters.com [waters.com]

- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. This compound | 3772-76-7 [chemicalbook.com]

- 13. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 14. journalofchemistry.org [journalofchemistry.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Protocol for the Quantification of Sulfametomidine in Bovine Milk Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive and robust protocol for the determination and quantification of Sulfametomidine (also known as Sulfamethomidine) residues in raw bovine milk. This compound is a long-acting sulfonamide antibiotic used in veterinary medicine, and monitoring its presence in the food supply is critical for public health and regulatory compliance.[1] The described method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and accuracy, meeting the stringent requirements set by global regulatory bodies. The protocol is validated according to the principles outlined in the European Union Commission Decision 2002/657/EC, making it suitable for routine monitoring and confirmatory analysis.[2][3]

Introduction: The Need for Vigilant Monitoring

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections and promote growth in food-producing animals.[4] this compound, a long-acting sulfonamide, is effective against a range of pathogens.[1] However, the overuse or improper administration of this drug can lead to the presence of residues in animal-derived products, including milk.[4]